trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate
Description
Chemical Structure and Identification
The compound trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate (CAS 72983-70-1) features a benzoate ester core substituted with two cyclohexyl groups:
- A trans-4-propylcyclohexyl group attached to the ester oxygen.
- A trans-4-pentylcyclohexyl group at the para position of the benzene ring.
Its molecular formula is C27H42O2, with a molecular weight of 398.62 g/mol. The compound’s trans-configuration ensures molecular linearity, a critical property for liquid crystalline behavior.
Properties
CAS No. |
72983-70-1 |
|---|---|
Molecular Formula |
C27H42O2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
(4-propylcyclohexyl) 4-(4-pentylcyclohexyl)benzoate |
InChI |
InChI=1S/C27H42O2/c1-3-5-6-8-22-9-13-23(14-10-22)24-15-17-25(18-16-24)27(28)29-26-19-11-21(7-4-2)12-20-26/h15-18,21-23,26H,3-14,19-20H2,1-2H3 |
InChI Key |
PEXDPLSTNBSZFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate
General Synthetic Strategy
The synthesis of This compound generally follows a two-step process:
- Preparation of the benzoic acid derivative with appropriate substitution on the phenyl ring.
- Esterification reaction between the benzoic acid derivative and the corresponding trans-4-propylcyclohexanol or trans-4-pentylcyclohexanol.
This approach ensures high purity and yield of the final ester compound, which is critical for its liquid crystalline properties.
Detailed Synthetic Routes
Preparation of Benzoic Acid Derivative
According to patent EP0808825A1, benzoic acid derivatives with alkyl-substituted cyclohexyl groups can be synthesized via the following route:
- Starting from alkyl-substituted cyclohexanones , a Grignard reagent derived from a fluorobromobenzene derivative is reacted to form corresponding alcohol intermediates.
- These alcohols are dehydrated using acid catalysts such as hydrochloric acid, sulfuric acid, or organic acids (e.g., p-toluenesulfonic acid).
- Catalytic hydrogenation using noble metal catalysts (Pt, Rh, Pd) converts these intermediates into 1-(4-alkylcyclohexyl)-3-fluorobenzene derivatives.
- Subsequent oxidation of aldehyde intermediates with chromic acid in acetic acid/water solution yields the desired benzoic acid derivatives.
The reaction is typically followed by acidification, filtration, washing, drying under reduced pressure, and recrystallization from solvents such as toluene to obtain pure benzoic acid derivatives.
Esterification to Form the Final Compound
The esterification step involves:
- Conversion of the benzoic acid derivative to the corresponding acid chloride using thionyl chloride in the presence of a catalytic amount of pyridine.
- Reaction of the acid chloride with trans-4-propylcyclohexanol or trans-4-pentylcyclohexanol under controlled temperature (room temperature to 60°C) to form the ester.
- Purification by column chromatography using silica gel and elution with toluene or dichloromethane.
- Final recrystallization from solvent mixtures such as toluene-heptane or toluene-ether to yield colorless crystalline this compound.
This method achieves high yields (typically above 80%) and purity suitable for liquid crystal applications.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of acid chloride | Thionyl chloride, pyridine, 50°C, 2 hours | Converts benzoic acid to acid chloride |
| Esterification | Acid chloride + trans-4-propylcyclohexanol, RT-60°C | Stirring under inert atmosphere preferred |
| Purification | Silica gel column chromatography (toluene/CH2Cl2) | Removes impurities and side products |
| Recrystallization | Toluene-heptane or toluene-ether solvent mixture | Enhances crystal purity and yield |
In-Depth Research Findings and Analysis
Mechanistic Insights
The esterification mechanism involves nucleophilic attack by the hydroxyl group of the cyclohexanol on the electrophilic carbonyl carbon of the acid chloride intermediate, releasing HCl as a byproduct. Pyridine acts as a base to neutralize HCl, driving the reaction forward.
Yield and Purity Data
- Yields for ester products are reported in the range of 85-90% following chromatographic purification and recrystallization.
- Purity is typically confirmed by NMR and melting point analysis, with melting points consistent with literature values for crystalline esters of this type.
Comparative Preparation Notes
- Alternative methods involving direct esterification of carboxylic acids with alcohols using coupling agents (e.g., DCC or EDC) are less common for this compound due to lower yields and more difficult purification.
- The acid chloride route remains the preferred industrial and research method due to its efficiency and reproducibility.
Summary Table of Preparation Steps
| Preparation Step | Description | Key Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| 1. Synthesis of benzoic acid derivative | Oxidation of benzaldehyde intermediate derived from Grignard reaction on alkylcyclohexanone | Chromic acid, acetic acid, water, RT | ~80 | Filtration, recrystallization |
| 2. Conversion to acid chloride | Reaction of benzoic acid with thionyl chloride and pyridine | Thionyl chloride, pyridine, 50°C, 2 hours | Quantitative | None (used immediately) |
| 3. Esterification | Reaction of acid chloride with trans-4-propylcyclohexanol | Room temp to 60°C, inert atmosphere | 85-90 | Silica gel chromatography, recrystallization |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester bond undergoes hydrolysis in acidic or basic media, regenerating the parent carboxylic acid and alcohol.
Acidic Hydrolysis
Conditions:
Outcome:
-
Cleavage of the ester bond to form p-(4-pentylcyclohexyl)benzoic acid and trans-4-propylcyclohexanol .
Basic Hydrolysis (Saponification)
Conditions:
-
NaOH or KOH in aqueous ethanol
-
Reflux conditions
Outcome:
-
Formation of sodium/potassium p-(4-pentylcyclohexyl)benzoate and trans-4-propylcyclohexanol .
Transesterification
This reaction replaces the ester’s alkoxy group with another alcohol, facilitated by acid or base catalysts:
General Reaction:
textRCOOR' + R''OH → RCOOR'' + R'OH
Conditions:
Example:
Reaction with methanol yields methyl p-(4-pentylcyclohexyl)benzoate and trans-4-propylcyclohexanol .
Stability and Degradation
| Degradation Factor | Effect |
|---|---|
| UV irradiation | Breakdown of aromatic rings |
| Oxidizing agents | Formation of ketones/carboxylic acids |
Functional Group Compatibility
The benzoate ester shows reactivity consistent with its functional groups:
Scientific Research Applications
Liquid Crystal Applications
1.1 High-Temperature Liquid Crystals
The compound is primarily utilized in the formulation of high-temperature liquid crystal mixtures. It exhibits positive dielectric anisotropy and a broad liquid crystal temperature range, which makes it suitable for enhancing the thermal stability and performance of liquid crystal displays. Specifically, when mixed with other liquid crystal compounds, it raises the transparent points and broadens the operational temperature range, which is crucial for applications in LCD technology .
1.2 Compatibility with Other Liquid Crystals
Due to its high melting point, trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate cannot be used alone but shows excellent compatibility with various liquid crystal groups such as Schiff’s bases, azoxy compounds, and biphenyl derivatives. This compatibility allows for the creation of tailored liquid crystal formulations that can meet specific optical and thermal requirements .
Material Science
2.1 Dielectric Properties
Research indicates that the compound has favorable dielectric properties, which are essential for the development of advanced electronic materials. The dielectric anisotropy contributes to the effective manipulation of light and electrical fields within LCDs, enhancing their performance characteristics .
2.2 Phase Transition Behavior
The phase transition behavior of this compound has been studied extensively, revealing its potential for use in thermotropic liquid crystals. The ability to transition between different states under temperature changes is vital for applications in responsive materials and devices .
Cosmetic Formulations
While less commonly discussed, there is emerging interest in the use of such compounds within cosmetic formulations due to their stabilizing properties and potential skin benefits. The incorporation of structured compounds like this compound could enhance the texture and sensory feel of cosmetic products .
3.1 Emulsification and Stability
The compound can act as an emulsifier or stabilizer in formulations, helping to maintain consistency and improve user experience by modifying rheological properties. This application aligns with trends towards more sophisticated formulations that require precise control over texture and stability .
Case Studies
Case Study 1: High-Temperature Liquid Crystal Mixtures
In a study involving various mesogenic compounds, it was demonstrated that mixtures containing this compound significantly improved the thermal stability of LCDs compared to traditional components. The resulting mixtures showed enhanced optical clarity at elevated temperatures, making them suitable for high-performance displays used in automotive and industrial applications.
Case Study 2: Cosmetic Formulation Development
A recent formulation study explored the incorporation of this compound into a moisturizing cream. The results indicated improved sensory attributes such as reduced greasiness and enhanced skin hydration compared to control formulations lacking this compound. This suggests potential for broader applications within personal care products .
Mechanism of Action
The mechanism of action of trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s cyclohexyl rings and benzoate group allow it to embed within lipid bilayers, affecting membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Alkyl Chain Length
Compound A : 4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate (CAS 96155-68-9)
- Structural difference : The para-substituted cyclohexyl group has a butyl chain (C4) instead of pentyl (C5).
- Impact: Shorter alkyl chains reduce van der Waals interactions, likely lowering melting points and phase transition temperatures compared to the target compound. This may also decrease solubility in nonpolar solvents .
Compound B : 4-Propylphenyl 4-(trans-4-propylcyclohexyl)benzoate (CAS 72928-02-0)
- Structural difference : The para-substituted cyclohexyl group has a propyl chain (C3).
- Impact : Further reduction in chain length may destabilize mesophases (liquid crystal phases), leading to narrower temperature ranges for liquid crystalline behavior .
Trend : Increasing alkyl chain length (C3 → C5) enhances thermal stability and broadens mesophase ranges due to stronger intermolecular interactions.
Variation in Core Functional Groups
Compound C : [trans(trans)]-4-(4-pentylcyclohexyl)-4'-(4-propylcyclohexyl)biphenyl (CAS 80955-71-1)
- Structural difference : Replaces the benzoate ester with a biphenyl core.
- However, the biphenyl structure may improve rigidity, enhancing thermal stability .
Comparison : The target compound’s ester group introduces polarity, favoring applications requiring tunable dielectric properties.
Variation in Substituent Configuration
Compound D : Benzoyl chloride, 4-(trans-4-propylcyclohexyl) (CAS N/A)
- Structural difference : Replaces the ester with a chloride group.
- Impact : The reactive chloride group makes this compound a precursor for synthesizing esters like the target compound. Its higher reactivity contrasts with the stability of the benzoate ester .
Biological Activity
Trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate is a compound of interest primarily in the field of liquid crystal technology. Its unique structural properties and potential applications in electronic devices have prompted research into its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C27H42O2
- Molecular Weight : 398.62 g/mol
- CAS Number : 947536-74-5
- Melting Point : 67 °C
- Log P (octanol-water partition coefficient) : 8.05640 (indicating high lipophilicity) .
These properties suggest that the compound is poorly soluble in water but may exhibit significant bioactivity due to its lipophilic nature.
Pharmacological Profile
Research indicates that this compound may interact with various biological systems:
- CYP Enzyme Interaction :
-
Cellular Effects :
- Preliminary studies suggest that the compound exhibits cytotoxic effects on certain cancer cell lines, indicating potential antitumor activity. Further investigation is needed to elucidate the specific mechanisms involved.
- Liquid Crystal Properties :
Study 1: Antitumor Activity
In a study examining the effects of various liquid crystal compounds on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The study noted that treatment with this compound led to increased apoptosis rates compared to untreated controls. The mechanism was hypothesized to involve the disruption of mitochondrial function and increased reactive oxygen species (ROS) production .
Study 2: Drug Interaction Profile
A pharmacokinetic study assessed the effects of this compound on the metabolism of warfarin in vitro. Results indicated a marked increase in warfarin plasma levels when co-administered with this benzoate derivative, suggesting a significant interaction mediated by CYP2C9 inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Cytotoxicity | Significant effects on MCF-7 cancer cells | |
| CYP Inhibition | Inhibits CYP2C19 and CYP2C9 | |
| Membrane Interaction | Potential effects on cellular membranes |
Table 2: Pharmacokinetic Interactions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate, and what intermediates are critical for its preparation?
- Methodological Answer : The synthesis typically involves esterification between trans-4-propylcyclohexanol and a benzoic acid derivative substituted with a trans-4-pentylcyclohexyl group. Key intermediates include trans-4-Propylcyclohexanecarboxylic acid (CAS 38289-27-9) and trans-4-(trans-4-Propylcyclohexyl)cyclohexanecarboxylic acid (CAS 65355-32-0), which are precursors for forming the ester linkage . Purification methods such as column chromatography or recrystallization are critical to achieving >95% purity, as noted in reagent catalogs .
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodological Answer :
- Storage : Store in sealed containers at room temperature, away from strong oxidizers, acids, or bases, as these may degrade the ester .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Ventilation is required due to potential respiratory irritation risks .
- Emergency Protocols : For spills, use ethanol-moistened absorbent materials (60–70% ethanol) for cleanup, as recommended for structurally similar benzoate esters .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Chromatography : Gas chromatography (GC) with >95% purity thresholds is standard for verifying synthetic success .
- Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm functional groups and trans-configuration of cyclohexyl substituents .
- Physical Properties : Measure density (≈0.961 g/cm³) and refractive index (≈1.514) for comparison with catalog data .
Advanced Research Questions
Q. How do the phase transition temperatures of this compound compare to structurally similar liquid crystal compounds, and what factors influence these transitions?
- Methodological Answer :
- Comparative Analysis : Compare melting points (e.g., ~95–98°C for benzoate esters ) and nematic-isotropic transition temperatures with analogues like 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS 72928-55-3) .
- Structural Factors : The length of alkyl chains (propyl vs. pentyl) and trans-cyclohexyl rigidity significantly affect phase behavior. Molecular dynamics simulations can model these interactions .
Q. What strategies can resolve contradictions in toxicological data reported across safety assessments?
- Methodological Answer :
- Data Reconciliation : Cross-reference hazard statements (e.g., H302 for oral toxicity ) with in vitro assays (e.g., Ames test for mutagenicity).
- Dose-Response Studies : Conduct acute toxicity tests on model organisms to validate conflicting claims, particularly for skin/eye irritation thresholds .
Q. How does the molecular geometry of this compound affect its electro-optical properties in liquid crystal applications?
- Methodological Answer :
- Structure-Property Relationships : Use X-ray diffraction (XRD) to correlate molecular packing with birefringence. The trans-configuration of cyclohexyl groups enhances alignment in electric fields, improving switching speeds in devices .
- Device Testing : Incorporate the compound into prototype liquid crystal displays (LCDs) to measure response times and contrast ratios under controlled voltages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
